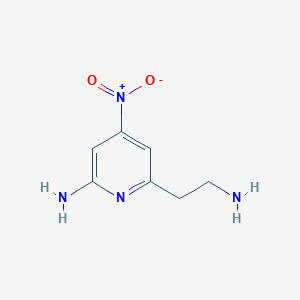

6-(2-Aminoethyl)-4-nitropyridin-2-amine

Description

6-(2-Aminoethyl)-4-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring an aminoethyl (-CH₂CH₂NH₂) group at position 6 and a nitro (-NO₂) group at position 2. This compound belongs to the broader class of aromatic amines, which are pivotal in medicinal chemistry due to their diverse bioactivity and structural versatility.

Properties

Molecular Formula |

C7H10N4O2 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

6-(2-aminoethyl)-4-nitropyridin-2-amine |

InChI |

InChI=1S/C7H10N4O2/c8-2-1-5-3-6(11(12)13)4-7(9)10-5/h3-4H,1-2,8H2,(H2,9,10) |

InChI Key |

RJIAYZFMRAXNGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCN)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-nitropyridin-2-amine can be achieved through several methods. One common approach involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the aminoethylation can be carried out using ethylenediamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale nitration and aminoethylation reactions are conducted in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-nitropyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives.

Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso derivatives.

Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

6-(2-Aminoethyl)-4-nitropyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Differences: Pyridine (6-membered, one N) vs. Nicotinonitrile derivatives (e.g., ) introduce a cyano group, which may increase electrophilicity and alter metabolic stability .

Substituent Effects: Nitro Group Position: In 4-Methyl-3-nitropyridin-2-amine , the nitro group at position 3 (vs. Aminoethyl vs. Aminoethoxy: The aminoethyl group (-CH₂CH₂NH₂) in the target compound provides a shorter, more rigid linker compared to aminoethoxy (-OCH₂CH₂NH₂) in , which may influence solubility and conformational flexibility.

Biological Activity: UK pyr 29, a pyrimidine analogue, is part of anti-tuberculosis therapeutic research, suggesting that the aminoethyl-pyrimidine scaffold has relevance in infectious disease applications . Nicotinonitrile derivatives () demonstrate antimicrobial activity, highlighting the role of electron-withdrawing groups (e.g., -CN, -NO₂) in enhancing bioactivity .

Key Observations:

- Solubility: The aminoethyl group in the target compound likely improves aqueous solubility compared to UK pyr 29’s phenyl substituent .

- Synthetic Complexity : The nitro group in the target compound may necessitate careful control of reaction conditions (e.g., temperature, catalysts) to avoid over-nitration or decomposition, similar to protocols in .

Q & A

Basic Research Questions

Q. How can synthetic yields of 6-(2-Aminoethyl)-4-nitropyridin-2-amine be optimized under varying reaction conditions?

- Methodological Answer : Employ factorial experimental design to systematically evaluate variables such as temperature, catalyst loading, solvent polarity, and reaction time. For example, highlights yields ranging from 7% to 24% for structurally similar triazine derivatives, suggesting substituent-dependent reactivity. A 2^4 factorial design could identify interactions between variables, with statistical analysis (e.g., ANOVA) to determine significant factors. Reflux conditions and column chromatography (as in ) may further improve purity and yield .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

- Methodological Answer : Use gradient column chromatography with silica gel and a solvent system (e.g., ethyl acetate/petroleum ether) to separate polar byproducts, as demonstrated in . Recrystallization in ethanol or aqueous mixtures may enhance crystallinity, leveraging solubility differences. Monitor purity via thin-layer chromatography (TLC) and confirm with melting point analysis (e.g., reports melting points of 149–218°C for analogous compounds) .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration ratios (e.g., aromatic protons in and ).

- X-ray crystallography : Resolve bond angles and stereochemistry (as in and for pyridine derivatives).

- Elemental analysis : Validate C/H/N percentages against theoretical values (e.g., uses this for triazine analogs) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data for this compound be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations to simulate NMR/IR spectra and compare with empirical data. Adjust computational parameters (basis sets, solvent models) to account for environmental effects. highlights chemical software for such simulations. Cross-validate with substituent electronic effects (e.g., nitro groups in alter electron density, affecting spectral shifts) .

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Use molecular dynamics (MD) simulations to model solvation effects and transition states. emphasizes virtual screening for reaction feasibility. Pair with quantum mechanical calculations (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Validate predictions via small-scale kinetic studies .

Q. How can reaction mechanisms involving this compound be elucidated in catalytic systems?

- Methodological Answer : Design isotopic labeling experiments (e.g., ¹⁵N tracing) to track amine group participation. Use stopped-flow spectroscopy to monitor intermediate formation. underscores reactor design principles (e.g., continuous flow vs. batch) to isolate kinetic vs. thermodynamic products. Compare with analogous systems in and .

Data Contradiction Analysis

Q. How should researchers address conflicting data in the synthesis and characterization of this compound?

- Methodological Answer :

- Step 1 : Replicate experiments under controlled conditions to rule out procedural variability.

- Step 2 : Cross-validate analytical methods (e.g., HPLC vs. NMR for purity).

- Step 3 : Investigate substituent steric/electronic effects ( shows substituents impact yields by >15%).

- Step 4 : Apply multivariate regression to identify confounding variables (e.g., moisture sensitivity in ) .

Experimental Design Tables

Table 1 : Key Variables for Synthetic Optimization (Based on Factorial Design)

| Variable | Levels Tested | Impact on Yield () |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | Higher temps favor nitro-group stability |

| Catalyst | LiOH, NaOH, KOH | LiOH in improves cyclization |

| Solvent | Ethanol, DMF, THF | Polar aprotic solvents enhance solubility |

Table 2 : Spectroscopic Validation of Structural Features

| Technique | Key Peaks/Observations | Reference Compound ( ) |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.2 (aromatic H), δ 2.9 (–NH₂) | δ 8.1 (pyrimidine H) |

| X-ray | Bond length: C–N = 1.34 Å | C–N = 1.33 Å in pyridine analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.